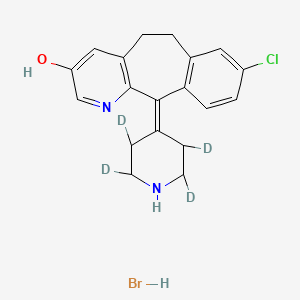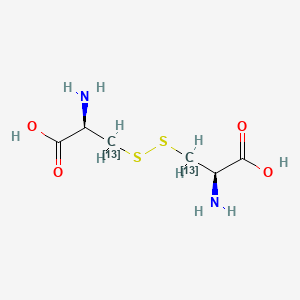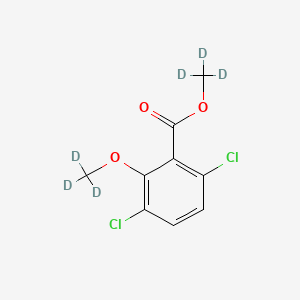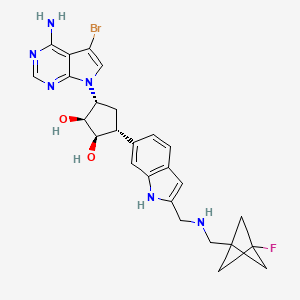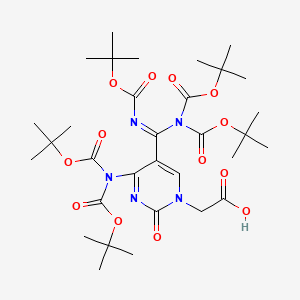
Confidential
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “Confidential” is a unique chemical entity with significant importance in various scientific fields Its structure and properties make it a subject of interest for researchers in chemistry, biology, medicine, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “Confidential” involves several steps, each requiring specific reagents and conditions. The process typically begins with the selection of appropriate starting materials, followed by a series of chemical reactions that transform these materials into the desired compound. Common synthetic routes include:
Step 1: Initial reaction involving [specific reagents] under [specific conditions].
Step 2: Intermediate formation through [reaction type] using [catalysts or solvents].
Step 3: Final product formation via [reaction type] with [purification methods].
Industrial Production Methods
In an industrial setting, the production of “this compound” is scaled up to meet demand. This involves optimizing the synthetic route for efficiency and cost-effectiveness. Key aspects of industrial production include:
Large-scale reactors: Utilized to handle significant volumes of reactants.
Continuous flow processes: Employed to maintain a steady production rate.
Quality control measures: Ensured through rigorous testing and monitoring.
Chemical Reactions Analysis
Types of Reactions
“Confidential” undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form [oxidized products].
Reduction: Reaction with reducing agents to yield [reduced products].
Substitution: Replacement of specific atoms or groups within the molecule with [substituents].
Common Reagents and Conditions
The reactions of “this compound” typically involve:
Oxidizing agents: Such as [examples].
Reducing agents: Including [examples].
Catalysts: Used to facilitate reactions, such as [examples].
Solvents: Employed to dissolve reactants and control reaction conditions, like [examples].
Major Products Formed
The major products formed from the reactions of “this compound” include:
Oxidized derivatives: Resulting from oxidation reactions.
Reduced derivatives: Formed through reduction processes.
Substituted compounds: Produced via substitution reactions.
Scientific Research Applications
“Confidential” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in various chemical syntheses.
Biology: Studied for its effects on biological systems and potential therapeutic uses.
Medicine: Investigated for its potential as a drug candidate or diagnostic tool.
Industry: Applied in the production of [specific products] and as a component in [industrial processes].
Mechanism of Action
The mechanism of action of “Confidential” involves its interaction with specific molecular targets and pathways. Key aspects include:
Molecular targets: Such as [specific proteins or enzymes].
Pathways involved: Including [signaling pathways or metabolic processes].
Effects exerted: Resulting in [biological or chemical outcomes].
Properties
Molecular Formula |
C32H49N5O13 |
|---|---|
Molecular Weight |
711.8 g/mol |
IUPAC Name |
2-[4-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-oxo-5-[(Z)-N,N,N'-tris[(2-methylpropan-2-yl)oxycarbonyl]carbamimidoyl]pyrimidin-1-yl]acetic acid |
InChI |
InChI=1S/C32H49N5O13/c1-28(2,3)46-23(41)34-21(37(26(44)49-31(10,11)12)27(45)50-32(13,14)15)18-16-35(17-19(38)39)22(40)33-20(18)36(24(42)47-29(4,5)6)25(43)48-30(7,8)9/h16H,17H2,1-15H3,(H,38,39)/b34-21- |
InChI Key |
HJQHDGKKRVXYMH-ZXSNDDASSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)/N=C(/C1=CN(C(=O)N=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC(=O)O)\N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)N=C(C1=CN(C(=O)N=C1N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C)CC(=O)O)N(C(=O)OC(C)(C)C)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



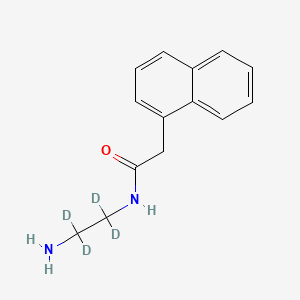
![(5S)-4,4-dideuterio-5-propan-2-yl-1-[2-[[(1S)-1-[1-[4-(trifluoromethyl)phenyl]imidazol-4-yl]ethyl]amino]pyrimidin-4-yl]imidazolidin-2-one](/img/structure/B12403568.png)
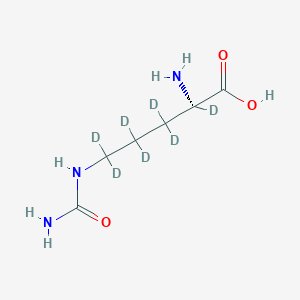

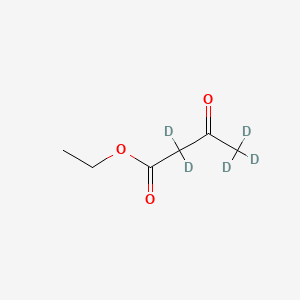
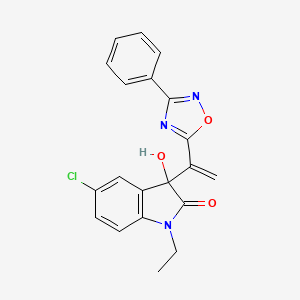
![1-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12403594.png)
